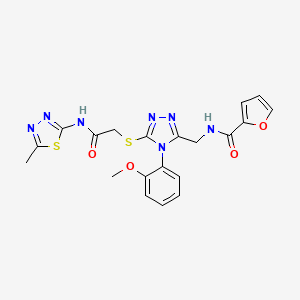

N-((4-(2-methoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

The compound N-((4-(2-methoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a hybrid heterocyclic molecule comprising:

- A 4H-1,2,4-triazole core substituted at position 4 with a 2-methoxyphenyl group and at position 5 with a thioether-linked 2-oxoethyl chain.

- The oxoethyl chain is further functionalized with a 5-methyl-1,3,4-thiadiazol-2-yl amine moiety.

- A furan-2-carboxamide group is attached via a methylene bridge at position 3 of the triazole ring.

This architecture integrates pharmacophores known for antimicrobial, antifungal, and enzyme inhibitory activities, particularly via interactions with sulfur-containing heterocycles and carboxamide groups .

Properties

IUPAC Name |

N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7O4S2/c1-12-23-25-19(33-12)22-17(28)11-32-20-26-24-16(10-21-18(29)15-8-5-9-31-15)27(20)13-6-3-4-7-14(13)30-2/h3-9H,10-11H2,1-2H3,(H,21,29)(H,22,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUFGLQZILJOCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2-methoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that incorporates several pharmacologically relevant moieties. Its structure suggests potential biological activities due to the presence of the thiadiazole and triazole rings, which are known for their diverse medicinal properties. This article reviews the compound's biological activity based on available literature, focusing on its antimicrobial, anticancer, and anti-inflammatory effects.

Structural Overview

The compound consists of a furan carboxamide core linked to a methoxyphenyl group and a thiadiazole derivative. The presence of these functional groups is critical for its biological activity. The structural formula can be summarized as follows:

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, derivatives of 1,3,4-thiadiazole have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular:

- Antibacterial Effects : Compounds similar to N-((4-(2-methoxyphenyl)-5-(...)) have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) often lower than standard antibiotics such as ampicillin .

- Antifungal Activity : The compound has also exhibited antifungal properties against strains like Candida albicans and Aspergillus niger. For example, related compounds showed MIC values ranging from 32 to 42 μg/mL .

| Microorganism | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | < 32 |

| Escherichia coli | Antibacterial | < 64 |

| Candida albicans | Antifungal | 32 - 42 |

| Aspergillus niger | Antifungal | 32 - 42 |

2. Anticancer Activity

Thiadiazole derivatives are recognized for their anticancer potential. Studies have reported that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines:

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways .

- Case Studies : A study on related thiadiazole derivatives indicated significant cytotoxicity against human cancer cell lines such as HeLa and MCF7, with IC50 values suggesting potent activity .

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.0 |

| MCF7 | 10.5 |

3. Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives have also been documented:

Scientific Research Applications

Research indicates that N-((4-(2-methoxyphenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide exhibits significant biological activity:

- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. Its mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. The presence of the triazole ring is often associated with anticancer properties due to its ability to interact with cellular targets involved in tumor growth.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro, indicating its usefulness in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- Study on Antimicrobial Activity : A research article published in a peer-reviewed journal demonstrated that N-((4-(2-methoxyphenyl)-5-(thiadiazole derivative)) showed significant antibacterial activity against E. coli and Staphylococcus aureus .

- Anticancer Research : In vitro studies have indicated that this compound can induce apoptosis in human cancer cell lines by activating caspase pathways .

- Anti-inflammatory Mechanisms : A study reported that treatment with this compound reduced levels of pro-inflammatory cytokines in a murine model of arthritis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

Triazole Derivatives

- Compound 4g (): A benzothiazole-3-carboxamide with a 4-chlorophenyl-substituted thiazolidinone. While lacking the triazole core, its carboxamide and thioether groups share structural parallels with the target compound. Notably, it exhibited moderate yields (70%) in ethanol, suggesting solvent compatibility for similar syntheses .

- Compounds 7–9 (): 1,2,4-Triazole-3-thiones with sulfonylphenyl and difluorophenyl substituents.

Thiadiazole Derivatives

- (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine () : Demonstrates fungicidal activity attributed to the thiadiazole core and halogenated aryl groups. The target compound’s 5-methyl-1,3,4-thiadiazole subunit may confer similar bioactivity but with improved solubility due to the oxoethyl spacer .

- N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamides () : Highlight the importance of the carboxamide-thiadiazole motif in enzyme inhibition. The target compound’s furan-2-carboxamide group may offer enhanced π-π stacking interactions compared to phenyl substituents .

Substituent Effects

Key Observations :

- Methoxy Groups : The 2-methoxyphenyl group in the target compound may improve membrane permeability compared to halogenated analogs (e.g., 4g) .

- Thioether Linkers : The oxoethyl-thioether bridge in the target compound could reduce steric hindrance compared to bulkier sulfonyl groups in derivatives .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution between a triazole-thiol intermediate and a chloroacetamide derivative. Key steps include:

- Step 1 : Formation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol ( ).

- Step 2 : Reaction with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide in ethanol/KOH under reflux ( ). Optimization Tips :

- Use ethanol as solvent for solubility and reflux at 80°C for 1–3 hours.

- Monitor reaction progress via TLC (ethyl acetate/hexane, 3:1).

- Recrystallize from ethanol/water for purity >95% ().

Q. Which spectroscopic techniques are critical for structural confirmation?

- 1H/13C NMR : Identify protons on the triazole (δ 8.2–8.5 ppm), thiadiazole (δ 7.9–8.1 ppm), and methoxy groups (δ 3.8–4.0 ppm) ( ).

- IR Spectroscopy : Confirm carbonyl (C=O, 1650–1700 cm⁻¹) and thioether (C-S, 650–750 cm⁻¹) stretches ( ).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~500) ( ).

Q. What in vitro assays are suitable for preliminary biological screening?

- Anticancer : MTT assay using human cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM ( ).

- Anti-inflammatory : COX-2 inhibition assay ( ).

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria ( ).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?

- Key Substituents :

| Position | Modification | Impact |

|---|---|---|

| Triazole (C-3) | Replace furan with thiophene | Increased lipophilicity () |

| Thiadiazole (C-5) | Introduce electron-withdrawing groups (e.g., -NO2) | Enhanced anticancer activity () |

Q. How to resolve contradictions in biological activity data across studies?

Contradictions may arise from:

- Assay Variability : Compare IC50 values from MTT vs. ATP-based assays ( ).

- Cell Line Differences : Test compounds on isogenic cell lines (e.g., wild-type vs. mutant p53) ( ).

- Solubility Issues : Use DMSO concentrations ≤0.1% to avoid false negatives ( ).

Q. What in vivo models are appropriate for validating anti-inflammatory activity?

- Formalin-Induced Edema (Rats) : Measure paw volume reduction at 1–5 mg/kg ( ).

- Carrageenan-Induced Pleurisy : Quantify leukocyte migration ( ).

- Method : Administer compound orally; sacrifice animals at 4–24h post-induction for tissue analysis ( ).

Q. How to optimize regioselectivity during triazole functionalization?

- Control pH : Use KOH (pH 10–12) to favor thiolate ion formation ( ).

- Temperature : Maintain reflux (80°C) to minimize byproducts ( ).

- Protecting Groups : Block competing amino groups with Boc before substitution ( ).

Data Analysis and Mechanistic Studies

Q. What computational tools can predict metabolic stability?

Q. How to analyze crystallographic data for polymorphism screening?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.